molecular formula C20H26N2O3 B13053685 (R)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide

(R)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide

Cat. No.: B13053685
M. Wt: 342.4 g/mol
InChI Key: XRSLEAZMMVWQTG-FQEVSTJZSA-N
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Description

®-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is a complex organic compound characterized by its spiro structure, which involves a naphthalene ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide typically involves multiple steps:

    Formation of the Naphthalene-Piperidine Core: This step involves the cyclization of a suitable precursor to form the spiro structure. Common reagents include cyclobutylmethyl halides and naphthalene derivatives.

    Introduction of the Hydroxy Group: This can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the oxo group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclobutylmethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and its structural rigidity make it a candidate for studying protein-ligand interactions.

Medicine

In medicinal chemistry, ®-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The hydroxy and carboxamide groups are likely involved in hydrogen bonding with target molecules, while the spiro structure provides rigidity and specificity in binding.

Comparison with Similar Compounds

Similar Compounds

  • ®-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[benzene-2,3’-piperidine]-6-carboxamide
  • ®-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-pyrrolidine]-6-carboxamide

Uniqueness

Compared to similar compounds, ®-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide stands out due to its specific spiro structure, which imparts unique chemical and biological properties. Its ability to form stable hydrogen bonds and its structural rigidity make it a valuable compound for various applications.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

(6R)-1'-(cyclobutylmethyl)-N-hydroxy-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxamide

InChI

InChI=1S/C20H26N2O3/c23-18(21-25)16-5-6-17-12-20(9-7-15(17)11-16)8-2-10-22(19(20)24)13-14-3-1-4-14/h5-6,11,14,25H,1-4,7-10,12-13H2,(H,21,23)/t20-/m0/s1

InChI Key

XRSLEAZMMVWQTG-FQEVSTJZSA-N

Isomeric SMILES

C1CC(C1)CN2CCC[C@]3(C2=O)CCC4=C(C3)C=CC(=C4)C(=O)NO

Canonical SMILES

C1CC(C1)CN2CCCC3(C2=O)CCC4=C(C3)C=CC(=C4)C(=O)NO

Origin of Product

United States

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